1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

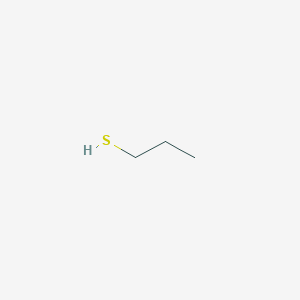

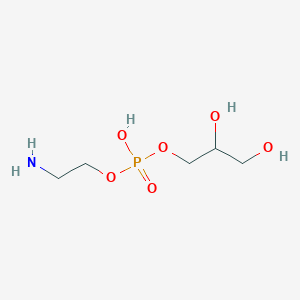

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, is a chemical compound that can be understood as a derivative of benzenedicarboxylic acid where one of the acid groups has been esterified with 4-hydroxybutyl alcohol. While the specific compound is not directly discussed in the provided papers, the general chemistry and reactions of similar aromatic carboxylic acids and their derivatives are covered, which can help infer properties and synthesis routes for the compound .

Synthesis Analysis

The synthesis of aromatic carboxylic acid derivatives, such as esters, can be achieved through various methods. One common approach is the esterification of the acid with alcohols. In the context of 1,4-benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, this would involve the reaction of 1,4-benzenedicarboxylic acid with 4-hydroxybutanol under suitable conditions, possibly involving a catalyst or dehydrating agent to drive the reaction to completion. The paper discussing monocarboxylic acids of the benzene series provides insights into the synthesis of aromatic carboxylic acid derivatives, which can be applied to the synthesis of the compound .

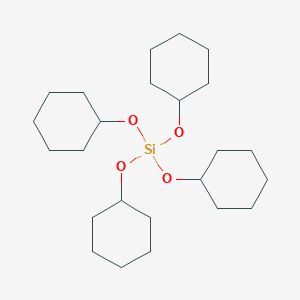

Molecular Structure Analysis

The molecular structure of 1,4-benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, would consist of a benzene ring with two substituents: a carboxylic acid group and an ester group formed from the reaction with 4-hydroxybutanol. The paper on 1,3-di-4-pyridylpropane-2-hydroxybenzene-1,4-dicarboxylic acid discusses a compound with a similar benzenedicarboxylic acid backbone, which forms hydrogen bonds in a herringbone/zigzag chain pattern . This information can be used to infer that the compound may also engage in hydrogen bonding due to the presence of the hydroxyl group in the ester moiety.

Chemical Reactions Analysis

Aromatic carboxylic acids and their derivatives participate in a variety of chemical reactions. The ester group in 1,4-benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, could undergo hydrolysis back to the parent acid and alcohol under acidic or basic conditions. Additionally, the hydroxyl group could be a site for further chemical modification, such as alkylation. The paper on gas chromatography-mass spectrometry of various esters provides insights into the reactivity and fragmentation patterns of similar compounds, which can be extrapolated to predict the behavior of the compound under mass spectrometric conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, would be influenced by both the aromatic ring and the ester group. The presence of the ester would likely make the compound more lipophilic than the parent dicarboxylic acid, affecting its solubility in organic solvents. The boiling point and melting point would also be affected by the esterification. The hydroxyl group could contribute to the compound's ability to form hydrogen bonds, which would influence its boiling point and solubility in water. The paper on monocarboxylic acids of the benzene series provides a general overview of the properties of aromatic carboxylic acids, which can be used to infer the properties of the ester derivative .

科学的研究の応用

-

Polymer Production

-

Metal-Organic Frameworks (MOFs)

- Application : A series of unprecedented crown ether- and thiacrown ether-derivatized benzene dicarboxylic acid (H2bdc) ligands has been synthesized and incorporated into the prototypical isoreticular metal–organic framework (IRMOF) and UiO-66 materials .

- Results : These are among the few ligand derivatives, and resulting MOFs, that incorporate a macrocyclic group directly on the bdc ligand, providing a new, modular platform for exploring new supramolecular and coordination chemistry within MOFs .

-

Biodegradation of Aliphatic-Aromatic Copolyesters

-

Lithium-Ion Batteries

- Application : When applied as an anode for lithium-ion batteries, the activated Mn-1,4-BDC@200 electrode delivered a high reversible lithium storage capacity .

- Results : The electrode delivered a high reversible lithium storage capacity of 974 mA h g −1 after 100 cycles at a current density of 100 mA g −1, exhibiting one of the best lithium storage properties among the reported metal organic frameworks (MOFs), also known as coordination polymer (CP) anodes .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

4-(4-hydroxybutoxycarbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c13-7-1-2-8-17-12(16)10-5-3-9(4-6-10)11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBMQTZOKFYGNH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)OCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13O5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622185 |

Source

|

| Record name | 4-[(4-Hydroxybutoxy)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester | |

CAS RN |

63317-89-5 |

Source

|

| Record name | 4-[(4-Hydroxybutoxy)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)